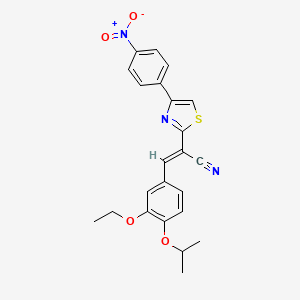![molecular formula C20H21N3O5S B3203586 3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021262-15-6](/img/structure/B3203586.png)
3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Vue d'ensemble
Description
3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of spirocyclic compounds, which have been found to possess diverse biological activities.5]decane-2,4-dione.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione:
Pharmaceutical Applications
This compound is part of the spirocyclic hydantoin family, which is known for its diverse pharmacological activities. It has potential applications in the development of new drugs targeting various diseases. For instance, spirocyclic hydantoins have been studied for their anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory properties . The unique structure of this compound could lead to the discovery of novel therapeutic agents.
Anticancer Research
The structural features of this compound make it a candidate for anticancer research. Spirocyclic compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. The presence of the sulfonyl group and the triazaspiro scaffold can enhance the compound’s ability to interact with biological targets, potentially leading to the development of effective anticancer agents .
Neuroprotective Agents
Research into neuroprotective agents often explores compounds that can protect nerve cells from damage or degeneration. The spirocyclic structure of this compound, along with its potential to cross the blood-brain barrier, makes it a promising candidate for neuroprotective studies. It could be investigated for its ability to mitigate neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
Spirocyclic compounds have been studied for their antimicrobial properties, including antibacterial and antifungal activities. The unique structure of 3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione could be explored for its potential to inhibit the growth of various pathogens, making it a valuable candidate in the development of new antimicrobial agents .
Agricultural Chemicals
In the field of agriculture, spirocyclic compounds are used as insecticides and fungicides. The compound could be studied for its efficacy in protecting crops from pests and diseases. Its unique chemical structure might offer advantages in terms of potency and environmental safety compared to existing agricultural chemicals .
Material Science
The unique structural properties of spirocyclic compounds can be leveraged in material science. This compound could be investigated for its potential use in the development of new materials with specific properties, such as high thermal stability, mechanical strength, or unique optical characteristics. These materials could have applications in various industries, including electronics and aerospace .
Catalysis
Spirocyclic compounds can serve as catalysts in various chemical reactions. The presence of multiple functional groups in 3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione makes it a potential candidate for catalytic applications. It could be studied for its ability to facilitate organic transformations, potentially leading to more efficient and sustainable chemical processes .
Environmental Science
The compound’s potential applications in environmental science include its use in the detection and removal of pollutants. Spirocyclic compounds can be designed to interact with specific environmental contaminants, making them useful in the development of sensors or remediation agents. This compound could be explored for its ability to address environmental challenges such as water pollution .
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to hydantoins , which are known to have a wide range of therapeutic applications . .
Mode of Action
Given its structural similarity to hydantoins , it may interact with its targets in a similar manner. Hydantoins are known to exhibit various biological activities, including anticonvulsant , antidiabetic , anticancer , antiarrhythmic , and anti-inflammatory effects.
Biochemical Pathways
Some hydantoins have been found to inhibit aldose reductase , a key enzyme in the polyol pathway involved in the etiology of secondary diabetic complications
Result of Action
Some hydantoins are known to have a regulatory effect on the central nervous system (CNS) , inhibit abnormal Ca 2+ release at the sarcoplasmic reticulum , and demonstrate potent anti-inflammatory activity as an antagonist of lymphocyte function-associated antigen-1 (LFA-1)
Propriétés
IUPAC Name |
3-methyl-8-(4-phenoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-22-18(24)20(21-19(22)25)11-13-23(14-12-20)29(26,27)17-9-7-16(8-10-17)28-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOIQJGYYUSIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



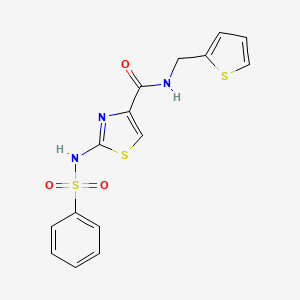
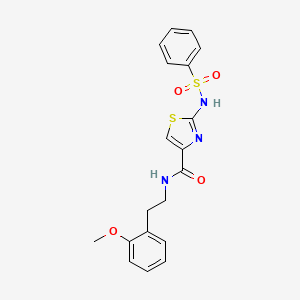
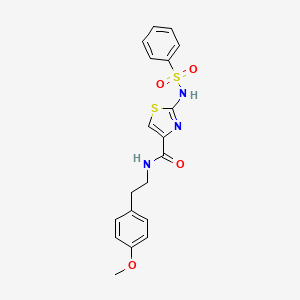
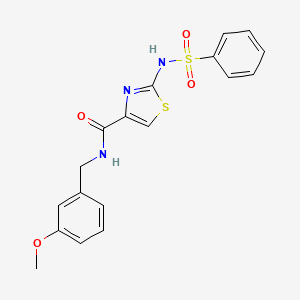



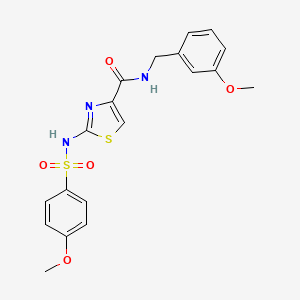
![2,6-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3203563.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B3203579.png)
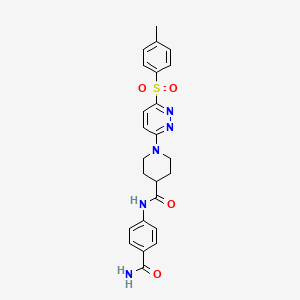
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile](/img/structure/B3203593.png)
